molecular formula C21H16N2O2S2 B2774989 N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-3-yl)benzamide CAS No. 2034318-43-7

N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2774989
CAS No.: 2034318-43-7
M. Wt: 392.49
InChI Key: PUUPOCAQEGQGKH-UHFFFAOYSA-N
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Description

N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-3-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with thiazolyl and thiophenyl groups. Compounds with such structures are often explored for their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.

    Attachment of the Thiazole to Benzyl Group: The thiazole ring can be linked to a benzyl group through nucleophilic substitution or coupling reactions.

    Formation of the Benzamide Core: The benzyl-thiazole intermediate can then be reacted with a thiophenyl-substituted benzoyl chloride to form the final benzamide structure.

Industrial Production Methods

Industrial production of such compounds would involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-3-yl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-2-yl)benzamide: Similar structure with a different thiophene substitution.

    N-(4-(thiazol-2-yloxy)benzyl)-4-(furan-3-yl)benzamide: Similar structure with a furan ring instead of thiophene.

    N-(4-(thiazol-2-yloxy)benzyl)-4-(pyridin-3-yl)benzamide: Similar structure with a pyridine ring.

Uniqueness

N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-3-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both thiazole and thiophene rings can impart distinct properties compared to other similar compounds.

Properties

IUPAC Name

N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S2/c24-20(17-5-3-16(4-6-17)18-9-11-26-14-18)23-13-15-1-7-19(8-2-15)25-21-22-10-12-27-21/h1-12,14H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUPOCAQEGQGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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